molecular formula C12H12N2O B11897317 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

Cat. No.: B11897317
M. Wt: 200.24 g/mol
InChI Key: VFFBAKMDOLYNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline is a heterocyclic compound that features a furan ring fused to a tetrahydroquinoxaline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a furan derivative with a diamine, followed by cyclization to form the tetrahydroquinoxaline ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The tetrahydroquinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The compound can undergo substitution reactions at the furan ring or the tetrahydroquinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the tetrahydroquinoxaline ring can yield dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with bacterial enzymes or DNA to exert its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5,6,7,8-tetrahydroquinoxaline is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(furan-2-yl)-5,6,7,8-tetrahydroquinoxaline

InChI

InChI=1S/C12H12N2O/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h3,6-8H,1-2,4-5H2

InChI Key

VFFBAKMDOLYNCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN=C2C1)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.